molecular formula C12H14F3N3O5 B13418354 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol CAS No. 42452-55-1

2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol

Cat. No.: B13418354
CAS No.: 42452-55-1
M. Wt: 337.25 g/mol
InChI Key: BXCXWQRPMVCUKU-UHFFFAOYSA-N
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Description

2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is a synthetic organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol typically involves multiple steps, starting from commercially available precursors One common route involves the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions This is followed by a reaction with propylamine to form the propylamino derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The propylamino and ethanol groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)phenol
  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
  • (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester

Uniqueness

2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

42452-55-1

Molecular Formula

C12H14F3N3O5

Molecular Weight

337.25 g/mol

IUPAC Name

2-[2,6-dinitro-N-propyl-4-(trifluoromethyl)anilino]ethanol

InChI

InChI=1S/C12H14F3N3O5/c1-2-3-16(4-5-19)11-9(17(20)21)6-8(12(13,14)15)7-10(11)18(22)23/h6-7,19H,2-5H2,1H3

InChI Key

BXCXWQRPMVCUKU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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